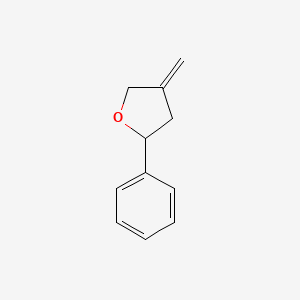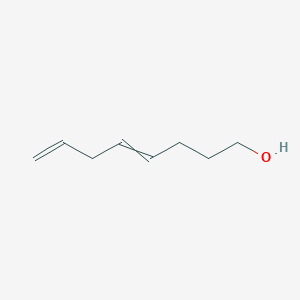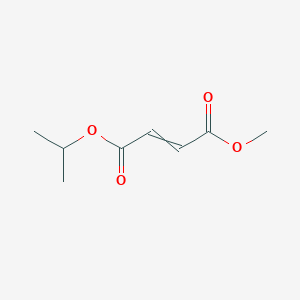
2-Piperidinoethyl m-(ethoxymethyl)carbanilate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Piperidinoethyl m-(ethoxymethyl)carbanilate hydrochloride is a chemical compound that belongs to the class of carbanilates It is characterized by the presence of a piperidine ring, an ethoxymethyl group, and a carbanilate moiety
Preparation Methods
The synthesis of 2-Piperidinoethyl m-(ethoxymethyl)carbanilate hydrochloride typically involves the reaction of piperidine with ethoxymethyl carbanilate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
2-Piperidinoethyl m-(ethoxymethyl)carbanilate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carbanilic acid and piperidine derivatives.
Scientific Research Applications
2-Piperidinoethyl m-(ethoxymethyl)carbanilate hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-Piperidinoethyl m-(ethoxymethyl)carbanilate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its
Properties
CAS No. |
80171-74-0 |
|---|---|
Molecular Formula |
C17H27ClN2O3 |
Molecular Weight |
342.9 g/mol |
IUPAC Name |
2-piperidin-1-ium-1-ylethyl N-[3-(ethoxymethyl)phenyl]carbamate;chloride |
InChI |
InChI=1S/C17H26N2O3.ClH/c1-2-21-14-15-7-6-8-16(13-15)18-17(20)22-12-11-19-9-4-3-5-10-19;/h6-8,13H,2-5,9-12,14H2,1H3,(H,18,20);1H |
InChI Key |
MLKPNZDYLINQAO-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CC(=CC=C1)NC(=O)OCC[NH+]2CCCCC2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Oxo-3-(2-{4-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14419851.png)

![1-[2-(4-Methoxyphenyl)-2-oxoethyl]-2-methylpyridinium bromide](/img/structure/B14419866.png)





![1-[Diisocyanato(phenyl)silyl]-3-[2-[[diisocyanato(phenyl)silyl]carbamoylamino]ethyl]urea](/img/structure/B14419919.png)
![1-[(Naphthalen-1-yl)methyl]-5-oxo-L-proline](/img/structure/B14419921.png)


